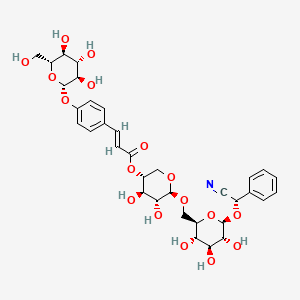

Anthemis glycoside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anthemis glycoside B is an anthemis glycoside that is found in the cyanogenic achenes of Anthemis altissima. It is an anthemis glycoside, an O-acyl carbohydrate, a disaccharide derivative and a nitrile. It derives from a trans-cinnamic acid.

科学的研究の応用

Chemical Properties and Structure

Anthemis glycoside B is characterized by its unique chemical structure, which includes a glucose moiety linked to a cyanogenic aglycone. This compound is part of a larger group of cyanogenic glycosides that can release hydrogen cyanide upon hydrolysis, which has significant implications for both plant defense mechanisms and potential human health effects. The structural complexity of this compound contributes to its biological activities and interactions within various biological systems.

Biological Activities

1. Antioxidant Properties:

Research indicates that this compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Effects:

Several studies have highlighted the antimicrobial properties of this compound. Extracts containing this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial growth .

3. Anticancer Potential:

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival .

Agricultural Applications

1. Plant Defense Mechanism:

Cyanogenic glycosides like this compound serve as a defense mechanism for plants against herbivores and pathogens. The release of hydrogen cyanide upon tissue damage deters herbivory and can inhibit the growth of certain pathogens, making it an important factor in plant resilience .

2. Bio-pesticides:

Due to its natural origin and effectiveness against pests, there is ongoing research into utilizing this compound as a bio-pesticide. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use while maintaining crop yields .

Case Studies

化学反応の分析

Hydrolysis of β-Glycosidic Bonds

The core reaction of Anthemis glycoside B involves enzymatic or chemical cleavage of its glycosidic bond, releasing cyanogenic aglycone and sugar moieties.

Enzymatic Hydrolysis

-

β-Glucosidase-catalyzed cleavage : Plant-derived β-glucosidases hydrolyze the glycosidic bond under physiological conditions (pH 4.5–6.0, 25–37°C), producing α-hydroxynitrile aglycone and glucose-xylose disaccharide .

-

Tissue-specific localization : In intact plants, glycosides reside in vacuoles, separated from cytosolic β-glucosidases. Cellular damage initiates contact, triggering rapid hydrolysis .

Acid/Base Hydrolysis

-

Dilute acid (0.1 M HCl) : Hydrolyzes the glycosidic bond at 80°C within 1–2 hours, yielding aglycone and sugars .

-

Alkaline conditions (pH >10) : Slower hydrolysis due to competing ester saponification (see Section 3) .

Table 1: Glycosidic Bond Hydrolysis Conditions

| Condition | Temperature | Time | Products |

|---|---|---|---|

| β-Glucosidase (pH 5) | 37°C | Minutes | Aglycone + Disaccharide |

| 0.1 M HCl | 80°C | 1–2 hr | Aglycone + Disaccharide |

Degradation of α-Hydroxynitrile Aglycone

Post-hydrolysis, the α-hydroxynitrile aglycone undergoes spontaneous or enzyme-catalyzed decomposition:

Spontaneous Breakdown

-

pH-dependent stability :

Hydroxynitrile Lyase (HNL)-mediated Cleavage

-

Enzymatic acceleration : HNL in plant tissues catalyzes cyanohydrin dissociation, enhancing HCN release efficiency .

Reaction Pathway:

AglyconeH2Oα hydroxynitrileHNL pH 7HCN+Ketone

Ester Group Reactivity

The cinnamate ester in this compound undergoes hydrolysis under alkaline conditions:

Saponification

-

Products : Trans-cinnamic acid derivative and glycosylated xylose-glucose residue.

Table 2: Ester Hydrolysis vs. Glycosidic Cleavage

| Reaction | Conditions | Primary Target | Byproducts |

|---|---|---|---|

| Glycosidic cleavage | Acid/β-glucosidase | β-Glycosidic bond | Aglycone + Disaccharide |

| Ester saponification | Alkaline (pH 12) | Cinnamate ester | Cinnamic acid + Sugar |

Stability Under Environmental Conditions

This compound demonstrates pH- and temperature-dependent stability:

-

Thermal degradation : Decomposes above 150°C, releasing HCN and aromatic volatiles .

-

Photolysis : UV exposure (λ = 254 nm) induces nitrile oxidation, forming carboxylic acid derivatives .

Synthetic Modifications

While natural hydrolysis dominates its reactivity, synthetic derivatization includes:

-

Acetylation : Protects hydroxyl groups for structural studies (acetic anhydride/pyridine) .

-

Nitrile reduction : Catalytic hydrogenation (H₂/Pd) converts nitrile to amine, altering bioactivity .

Key Research Findings

-

Neuroprotective role : Hydrolysis metabolites (e.g., cinnamic acid derivatives) inhibit neuronal oxidative stress by reducing lactate dehydrogenase (LDH) and serotonin turnover .

-

Antioxidant synergy : Combined hydrolysis products (phenolic acids + sugars) exhibit superior radical scavenging vs. parent compound .

特性

分子式 |

C34H41NO17 |

|---|---|

分子量 |

735.7 g/mol |

IUPAC名 |

[(3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[(S)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl] (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C34H41NO17/c35-12-19(17-4-2-1-3-5-17)50-34-31(45)28(42)25(39)22(52-34)15-47-32-29(43)26(40)21(14-46-32)49-23(37)11-8-16-6-9-18(10-7-16)48-33-30(44)27(41)24(38)20(13-36)51-33/h1-11,19-22,24-34,36,38-45H,13-15H2/b11-8+/t19-,20-,21-,22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34-/m1/s1 |

InChIキー |

HIRMPNNQGZEXOM-ZXSTXTMUSA-N |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H](C#N)C3=CC=CC=C3)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

正規SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。